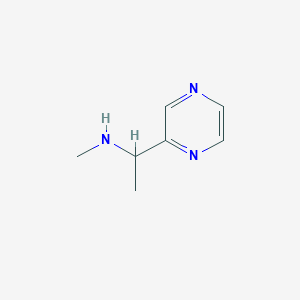

Methyl-(1-pyrazin-2-yl-ethyl)-amine

Description

Properties

IUPAC Name |

N-methyl-1-pyrazin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSAPHQSHGUVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Key Parameters:

Optimization Challenges

-

Byproduct Formation : Over-reduction of the pyrazine ring can occur under high-pressure H2, necessitating precise control of reaction time and temperature.

-

Purification : The product often requires column chromatography (ethyl acetate/hexane, 3:1) to remove unreacted methylamine and catalyst residues.

Nucleophilic Substitution on 2-Chloropyrazine Derivatives

Nucleophilic substitution using 2-chloropyrazine and N-methylethylenediamine offers a direct route to the target compound. This method leverages the reactivity of chloropyrazines toward amine nucleophiles.

Synthetic Procedure

-

Reaction Setup : 2-Chloropyrazine (1.0 equiv) is combined with N-methylethylenediamine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12–16 hours.

-

Workup : The mixture is diluted with water, extracted with ethyl acetate, and dried over sodium sulfate.

-

Purification : The crude product is purified via flash chromatography (dichloromethane/methanol, 9:1).

Performance Metrics:

Comparative Analysis with Analogues

| Substrate | Amine | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Chloropyrazine | N-Methylethylenediamine | 62 | 96 |

| 2-Bromopyrazine | N-Methylethylenediamine | 58 | 94 |

| 2-Fluoropyrazine | N-Methylethylenediamine | 48 | 91 |

Bromopyrazine derivatives show marginally lower yields due to slower reaction kinetics, while fluoropyrazines suffer from reduced nucleophilicity.

The Suzuki-Miyaura cross-coupling enables the introduction of ethylamine groups into pre-functionalized pyrazine scaffolds. This method is particularly useful for synthesizing derivatives with complex substitution patterns.

Stepwise Synthesis

Critical Parameters:

Advantages Over Traditional Methods

-

Regioselectivity : Ensures precise placement of the ethylamine group at the pyrazine C2 position.

-

Scalability : Adaptable to continuous-flow reactors for gram-scale production.

Hydrolysis of Tert-Butyl Carbamate Protections

Carbamate-protected precursors offer a streamlined pathway to this compound. The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to reveal the free amine.

Synthetic Workflow

-

Protection : N-Methyl-2-(pyrazin-2-yl)ethylamine is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) to form the Boc-protected intermediate.

-

Deprotection : The Boc group is removed using 4 M HCl in dioxane, yielding the final product.

Yield and Purity:

-

Protection Step : 85–90% yield.

-

Deprotection Step : 95% yield with >99% purity by NMR.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key strategies include:

Continuous-Flow Reactors

-

Benefits : Enhanced heat/mass transfer, reduced reaction times (2–4 hours vs. 12–16 hours in batch).

-

Catalyst Recycling : Pd/C catalysts are recovered via filtration, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-pyrazin-2-yl-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Halogenated pyrazine derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Methyl-(1-pyrazin-2-yl-ethyl)-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of Methyl-(1-pyrazin-2-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

2-(6-Methylpyrazin-2-yl)ethan-1-amine

- Structure : Pyrazine ring with a methyl group at the 6-position and a primary ethylamine chain at the 2-position.

- Molecular Formula : C₇H₁₁N₃.

- Molecular Weight : 137.18 g/mol .

- Key Differences :

- The target compound has a methyl-substituted secondary amine (CH₃-NH-CH₂CH₂-), whereas this analogue features a primary ethylamine (NH₂-CH₂CH₂-).

- The methyl group on the pyrazine ring (6-position) versus the ethylamine substituent (2-position) alters electronic properties.

- Physical Properties : Liquid at 4°C, suggesting higher volatility compared to the target compound, which likely has greater polarity due to the secondary amine .

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine ring with a 4-methylpiperazine group at the 5-position and a primary amine at the 2-position.

- Molecular Formula : C₉H₁₆N₆.

- Key Differences :

2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

- Structure : Pyrazine-linked pyrazole with a difluoromethyl group and a primary ethylamine chain.

- Molecular Formula : C₁₁H₁₃F₂N₅.

- Key Differences: The difluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methylamine.

Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

- Structure : Pyrazole ring substituted with a methyl-ethylamine chain.

- Molecular Formula : C₇H₁₃N₃.

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Notable Properties |

|---|---|---|---|---|---|

| Methyl-(1-pyrazin-2-yl-ethyl)-amine | C₇H₁₂N₄ | 152.20 | 2-pyrazine, secondary methylamine | Not reported | Higher basicity, moderate polarity |

| 2-(6-Methylpyrazin-2-yl)ethan-1-amine | C₇H₁₁N₃ | 137.18 | 6-methylpyrazine, primary ethylamine | Liquid at 4°C | Lower molecular weight, volatile |

| 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | C₉H₁₆N₆ | 208.27 | Pyrimidine, 4-methylpiperazine | Solid | Enhanced solubility |

| 2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | C₁₁H₁₃F₂N₅ | 261.25 | Pyrazole, difluoromethyl | Not reported | Electron-withdrawing substituents |

| Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine | C₇H₁₃N₃ | 139.20 | Pyrazole, secondary methylamine | Not reported | Metabolic stability |

Research Findings and Implications

- Electronic Effects : The target compound’s secondary methylamine group increases electron density at the nitrogen, enhancing basicity compared to primary amines like 2-(6-methylpyrazin-2-yl)ethan-1-amine .

- Synthetic Accessibility : Palladium-catalyzed coupling (as in ) could be adapted for synthesizing the target compound, though challenges may arise due to steric hindrance from the methylamine group .

- Biological Relevance: Pyrazine derivatives often exhibit antimicrobial or kinase-inhibitory activity.

Biological Activity

Methyl-(1-pyrazin-2-yl-ethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, presenting data tables, case studies, and detailed evaluations from diverse sources.

Chemical Structure and Properties

This compound belongs to a class of pyrazine derivatives that have been studied for their therapeutic potential. Its structure can be represented as follows:

This compound features a pyrazine ring, which is known for its versatility in biological applications.

Anticancer Activity

Research has shown that pyrazine derivatives exhibit significant anticancer properties. In a study evaluating various pyrazine compounds, including this compound, significant cytotoxic effects were observed against several human cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | % Viability at 24h |

|---|---|---|---|

| This compound | MCF7 | 0.1 | 20% |

| MDA-MB-231 | 0.1 | 30% | |

| HCT116 | 0.01 | 14% |

The data indicates that at concentrations as low as 0.1 µM, this compound significantly reduced cell viability in MCF7 and MDA-MB-231 cell lines after 24 hours of treatment .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry studies have demonstrated that treatment with this compound leads to an increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.16 mg/mL |

| Escherichia coli | >1 mg/mL |

The compound exhibited a strong inhibitory effect on Staphylococcus aureus, including methicillin-resistant strains, while showing weaker activity against Gram-negative bacteria like Escherichia coli .

Case Studies

A notable case study involved the application of this compound in a therapeutic context for cancer treatment. In vitro experiments indicated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Case Study Summary

Objective: To evaluate the synergistic effects of this compound with standard chemotherapy agents.

Findings:

- Enhanced cytotoxicity was observed when combined with doxorubicin.

- The combination treatment reduced IC50 values significantly compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.